Riboflavin-d3

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H20N4O6 |

|---|---|

Poids moléculaire |

379.4 g/mol |

Nom IUPAC |

7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-8-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3 |

Clé InChI |

AUNGANRZJHBGPY-VMNLMVJWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Riboflavin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Riboflavin-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biochemical studies.

Introduction

This compound is the deuterium-labeled form of Riboflavin (Vitamin B2), an essential micronutrient vital for a wide range of metabolic processes.[1] The incorporation of deuterium atoms into the riboflavin molecule makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] Its chemical behavior is nearly identical to that of natural riboflavin, allowing it to be used as a tracer to follow the absorption, distribution, metabolism, and excretion of Vitamin B2.

Chemical Properties

The physical and chemical properties of this compound are largely identical to those of Riboflavin, with the primary difference being its molecular weight due to the presence of three deuterium atoms.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₇D₃N₄O₆ | [1][2] |

| Molecular Weight | 379.38 g/mol | [1][2] |

| Appearance | White to yellow solid | [1][2] |

| Melting Point | ~290 °C (decomposes) | [3][4] |

| Solubility | Soluble in DMSO (with gentle warming), slightly soluble in water and ethanol, insoluble in ether, chloroform, and acetone. | [3][5] |

| SMILES | O--INVALID-LINK----INVALID-LINK--CO">C@HCN1C(C=C(C([2H])([2H])[2H])C(C)=C2)=C2N=C(C(N3)=O)C1=NC3=O | [2] |

| InChI | InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i1D3 | [6][7] |

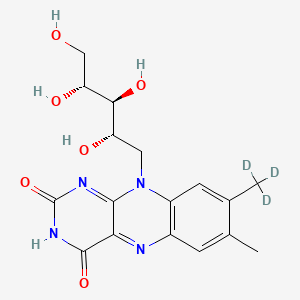

Chemical Structure

This compound consists of a flavin (isoalloxazine) ring system attached to a ribitol side chain. The deuterium atoms are located on one of the methyl groups at position 7 or 8 of the isoalloxazine ring.

Caption: Chemical structure of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol is adapted from established methods for the analysis of riboflavin in various matrices.[8][9][10][11]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or other suitable buffer components

-

This compound standard

-

Internal standard (optional, if not using external calibration)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase). Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. For instance, in serum, proteins can be precipitated with ethanol.[12]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Caption: HPLC workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This is a general protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical chemical shifts for the non-deuterated methyl protons are around 2.3-2.4 ppm. The absence or significant reduction of a signal in this region, corresponding to three protons, would confirm the location of the deuterium labeling. Aromatic protons will appear further downfield (~7.8 ppm).[7][13]

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon attached to the deuterium atoms will show a characteristic multiplet due to C-D coupling and will have a significantly lower intensity compared to protonated carbons.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts can be referenced to the residual solvent peak.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Quantification

This protocol outlines a general procedure for the analysis of this compound by mass spectrometry, often coupled with liquid chromatography (LC-MS).[12][14]

Objective: To confirm the molecular weight of this compound and for sensitive quantification.

Instrumentation:

-

Mass spectrometer (e.g., quadrupole, time-of-flight) with an electrospray ionization (ESI) source

-

(Optional) LC system for sample introduction

Reagents:

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or ammonium acetate (to promote ionization)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with ESI, such as a methanol/water mixture with a small amount of formic acid.

-

Infusion or LC-MS:

-

Direct Infusion: Infuse the sample directly into the ESI source at a low flow rate to obtain a mass spectrum.

-

LC-MS: Inject the sample into an LC system coupled to the mass spectrometer. This is preferred for complex mixtures to separate the analyte from other components.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ion mode is typically used for Riboflavin, which will be detected as the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected m/z of the protonated this compound (380.4).

-

Collision-Induced Dissociation (for MS/MS): If performing tandem MS for structural confirmation or sensitive quantification (Selected Reaction Monitoring), a precursor ion of m/z 380.4 would be selected and fragmented to produce characteristic product ions.

-

-

Data Analysis: The resulting mass spectrum should show a prominent peak at m/z 380.4, corresponding to [C₁₇H₁₇D₃N₄O₆ + H]⁺, confirming the molecular weight.

Biological Role and Signaling Pathways

Riboflavin itself is not directly active in signaling pathways. Its biological significance lies in its role as the precursor for the synthesis of the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[15][16] These flavocoenzymes are essential for the function of a large number of flavoproteins that catalyze redox reactions in numerous metabolic pathways.[17][18]

A critical role of FAD is in the mitochondrial electron transport chain, a key process in cellular respiration for ATP production.[19][20] FAD acts as a prosthetic group for Complex II (succinate dehydrogenase), where it accepts electrons from succinate and transfers them to the electron transport chain.[17] this compound, being chemically similar to riboflavin, is expected to be converted to its corresponding deuterated FAD and participate in these same pathways.

Caption: Conversion of this compound and its role in Complex II.

Conclusion

This compound is a stable isotope-labeled version of Vitamin B2 that serves as an indispensable tool in modern biochemical and pharmaceutical research. Its chemical properties and biological activities mirror those of its non-deuterated analog, making it an ideal tracer and internal standard. The analytical methods outlined in this guide provide a framework for the accurate quantification and structural confirmation of this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mpbio.com [mpbio.com]

- 4. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. NIH 3D - Riboflavin [3d.nih.gov]

- 7. Riboflavin(83-88-5) 1H NMR [m.chemicalbook.com]

- 8. eaglebio.com [eaglebio.com]

- 9. academic.oup.com [academic.oup.com]

- 10. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glsciences.com [glsciences.com]

- 12. Fast and Easy Simultaneous Determination of Riboflavin, Folic Acid, All-Trans-Retinol and α-Tocopherol in Human Serum by LC/MS/MS for Bariatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. Riboflavin - Wikipedia [en.wikipedia.org]

- 16. Riboflavin Biosynthesis — Department of Plant Physiology [biologie.hu-berlin.de]

- 17. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 18. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. oaepublish.com [oaepublish.com]

- 20. peregrune.com [peregrune.com]

Technical Guide: Synthesis and Isotopic Purity of Riboflavin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Riboflavin-d3. This deuterated analog of Vitamin B2 is a critical internal standard for mass spectrometry-based quantification of riboflavin in various biological matrices, aiding in pharmacokinetics, nutritional studies, and clinical diagnostics.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Deuteration of 3,4-dimethylaniline: The two methyl groups of 3,4-dimethylaniline are deuterated to yield 3,4-di(trideuteriomethyl)aniline.

-

Condensation with D-ribose and cyclization: The deuterated aniline is then condensed with D-ribose, followed by cyclization with alloxan in the presence of a boric acid catalyst to form Riboflavin-d6 (since both methyl groups are deuterated). To obtain this compound, one would start with a selectively deuterated 3-methyl-d3-4-methylaniline or 3-methyl-4-methyl-d3-aniline, which would be a more complex synthetic challenge. For the purpose of this guide, we will focus on the synthesis of the hexadeuterated analog, which serves a similar purpose as an internal standard. A final reduction step yields the desired deuterated riboflavin.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3,4-di(trideuteriomethyl)aniline

This step can be achieved through hydrogen-deuterium exchange reactions on the methyl groups of 3,4-dimethylaniline. Catalytic methods using heavy water (D₂O) as the deuterium source are common for such transformations.[4][5]

-

Materials: 3,4-dimethylaniline, Deuterium oxide (D₂O, 99.8 atom % D), Palladium on carbon (Pd/C) or other suitable catalyst.

-

Procedure:

-

In a pressure vessel, combine 3,4-dimethylaniline and a catalytic amount of Pd/C.

-

Add an excess of deuterium oxide to the mixture.

-

The vessel is sealed and heated to a temperature typically ranging from 150-200°C for several hours to facilitate the H-D exchange.

-

After cooling, the catalyst is filtered off, and the deuterated product is extracted with an organic solvent.

-

The solvent is removed under reduced pressure to yield 3,4-di(trideuteriomethyl)aniline. The product should be characterized by NMR and mass spectrometry to confirm the degree of deuteration.

-

Step 2: Synthesis of Riboflavin-d6

This part of the synthesis follows the classical chemical synthesis of riboflavin.[2]

-

Materials: 3,4-di(trideuteriomethyl)aniline, D-ribose, Alloxan monohydrate, Boric acid, Glacial acetic acid.

-

Procedure:

-

A solution of 3,4-di(trideuteriomethyl)aniline in methanol is reacted with D-ribose in the presence of an acid catalyst to form the corresponding riboside.

-

This intermediate is then reduced, for example, by catalytic hydrogenation, to yield N-(3,4-di(trideuteriomethyl)phenyl)-D-ribamine.

-

In a separate flask, a solution of alloxan monohydrate and boric acid in glacial acetic acid is prepared and heated.

-

The solution of the deuterated ribamine is added to the hot alloxan solution.

-

The mixture is refluxed for a period of time, during which the cyclization reaction occurs to form Riboflavin-d6.

-

The crude Riboflavin-d6 is then purified by recrystallization.

-

Isotopic Purity Determination of this compound

The isotopic purity of this compound is crucial for its use as an internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and specificity.[6][7][8]

Experimental Workflow

The general workflow for determining the isotopic purity of this compound involves sample preparation, LC separation, MS detection, and data analysis.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation [9]

-

Solvent: Riboflavin has limited solubility in common LC-MS solvents. Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions.

-

Procedure:

-

Prepare a stock solution of the synthesized this compound in DMSO (e.g., 1 mg/mL).

-

Dilute the stock solution with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions [6][9][10]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 10 cm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a higher percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over several minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 2 - 10 µL |

Mass Spectrometry (MS) Conditions [10][11]

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 380.2 (for [M+H]⁺ of this compound) |

| Product Ion (Q3) | m/z 243.2 (characteristic fragment) |

| Collision Energy | To be optimized for the specific instrument, but typically in the range of 20-30 eV. |

| Other Parameters | Capillary voltage, gas flow rates, and temperatures should be optimized for the specific mass spectrometer. |

Data Presentation and Isotopic Purity Calculation

The isotopic purity is determined by analyzing the mass spectrum of the this compound sample. The relative intensities of the peaks corresponding to the deuterated (M+3) and non-deuterated (M) forms, as well as other isotopic variants (M+1, M+2, etc.), are measured.

Table 1: Theoretical and Observed Mass-to-Charge Ratios for Riboflavin and its Isotopologues

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed m/z |

| Riboflavin (d0) | 377.14 | To be determined |

| Riboflavin-d1 | 378.15 | To be determined |

| Riboflavin-d2 | 379.15 | To be determined |

| This compound | 380.16 | To be determined |

| Riboflavin-d4 | 381.16 | To be determined |

| Riboflavin-d5 | 382.17 | To be determined |

| Riboflavin-d6 | 383.17 | To be determined |

Isotopic Purity Calculation [8][12][13][14]

The isotopic purity is calculated from the integrated peak areas of the different isotopologues in the mass spectrum. The percentage of the desired deuterated species (this compound) relative to the sum of all riboflavin-related species is determined.

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + ...)] x 100

It is important to correct for the natural isotopic abundance of carbon-13, nitrogen-15, and oxygen-18, which will contribute to the M+1 and M+2 peaks of the unlabeled riboflavin.

Table 2: Example Data for Isotopic Purity Calculation

| Isotopologue | Peak Area (arbitrary units) | Corrected Peak Area | Percentage |

| d0 | Value | Value | Value |

| d1 | Value | Value | Value |

| d2 | Value | Value | Value |

| d3 | Value | Value | Value |

| d4 | Value | Value | Value |

| d5 | Value | Value | Value |

| d6 | Value | Value | Value |

| Total | 100% |

Conclusion

This technical guide outlines a proposed synthetic pathway for this compound and provides a detailed methodology for the determination of its isotopic purity using LC-MS/MS. The successful synthesis and rigorous purity assessment of this compound are essential for its reliable application as an internal standard in quantitative bioanalytical studies. The provided protocols offer a solid foundation for researchers and drug development professionals working with this important analytical tool.

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. US2406774A - Synthesis of riboflavin and intermediates therefor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for deuteration of an inert methylene [patentalert.com]

- 5. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]

- 6. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. UHPLC Analysis of Riboflavin and Impurities on Titan C18 with MS Detection application for UHPLC | Sigma-Aldrich [sigmaaldrich.com]

- 10. accesson.kr [accesson.kr]

- 11. US10571455B2 - Vitamin B2 detection by mass spectrometry - Google Patents [patents.google.com]

- 12. almacgroup.com [almacgroup.com]

- 13. almacgroup.com [almacgroup.com]

- 14. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Deuterated Riboflavin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated riboflavin, presenting a comparative analysis with its non-deuterated counterpart. This document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into the metabolic context of riboflavin.

Introduction

Riboflavin, or vitamin B2, is a water-soluble vitamin that serves as a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are essential for a wide range of redox reactions crucial for metabolism and energy production in all living organisms. Deuterated riboflavin, in which one or more hydrogen atoms are replaced by deuterium, is a valuable tool in various research applications. It is commonly used as an internal standard in quantitative analysis by mass spectrometry due to its distinct mass. Furthermore, the substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of molecules, a phenomenon of significant interest in drug development.[1] This guide will delve into the known physical properties of both deuterated and non-deuterated riboflavin, provide detailed methodologies for their characterization, and illustrate the biosynthetic pathway of this essential vitamin.

Comparative Physical Characteristics

Table 1: Physical Properties of Non-Deuterated Riboflavin

| Property | Value | References |

| Appearance | Yellow to orange-yellow crystalline powder. | [2][3] |

| Molecular Formula | C₁₇H₂₀N₄O₆ | [2] |

| Molecular Weight | 376.36 g/mol | [2] |

| Melting Point | Approximately 280-290 °C (with decomposition). | [2][3] |

| Solubility in Water | Slightly soluble; 1 g dissolves in 3 to 15 L, depending on crystal structure. | [4] |

| Solubility in Other Solvents | Very slightly soluble in ethanol; practically insoluble in ether, chloroform, and acetone. Soluble in alkaline solutions, but unstable. | [4] |

| pKa | ~10.2 | [2] |

| UV-Vis Absorption Maxima (in water) | ~223, 267, 373, and 444 nm | [5] |

Table 2: Known Properties of Deuterated Riboflavin Isotopologues

| Property | Riboflavin-d3 | Riboflavin-d7 |

| Appearance | Solid | A solid |

| Molecular Formula | C₁₇H₁₇D₃N₄O₆ | C₁₇H₁₃D₇N₄O₆ |

| Molecular Weight | 379.38 g/mol | 383.4 g/mol |

| Solubility in Water | - | Slightly soluble |

The Isotopic Effect of Deuteration on Physical Properties

The substitution of protium (¹H) with deuterium (²H) can subtly alter the physical and chemical properties of a molecule. These "isotope effects" stem from the greater mass of deuterium, which leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds.

-

Melting Point: The effect of deuteration on the melting point of organic compounds is not always predictable and can be influenced by changes in intermolecular interactions, such as hydrogen bonding. In some cases, deuteration can lead to a slight decrease in the melting point.[6]

-

pKa: Deuteration of an acidic proton generally leads to a small increase in the pKa value, meaning the deuterated compound is slightly less acidic. This is because the D-O or N-D bond is stronger and less easily broken than the corresponding H-O or N-H bond. The difference (ΔpKa = pKa(D₂O) - pKa(H₂O)) is often observed to be around 0.5.[7][8]

-

Solubility: The effect of deuteration on solubility is complex and can depend on the solvent and the specific location of deuteration within the molecule. Changes in hydrogen bonding capabilities upon deuteration can lead to slight differences in solubility.[9]

-

Crystal Structure: Deuteration can sometimes lead to "isotopic polymorphism," where the deuterated compound crystallizes in a different structure from its non-deuterated counterpart. This is often observed in systems with strong hydrogen bonds.[6]

Experimental Protocols

This section provides detailed methodologies for the characterization of key physical properties of riboflavin and its deuterated analogues.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of riboflavin in an aqueous buffer using the shake-flask method, followed by quantification using UV-Vis spectrophotometry.[10]

Materials:

-

Riboflavin or deuterated riboflavin powder

-

Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.45 µm syringe filters

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of riboflavin powder to a known volume of the buffer solution in a sealed, light-protected container.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same buffer to a concentration that falls within the linear range of the UV-Vis spectrophotometer for riboflavin.

-

Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for riboflavin (approximately 444 nm).

-

Calculation: Calculate the concentration of riboflavin in the original saturated solution using a pre-established calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of riboflavin and its deuterated analogues.

Sample Preparation:

-

Dissolution: Dissolve approximately 5-10 mg of the riboflavin sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the specific riboflavin analogue and the desired information.[11][12]

-

Filtration: To obtain a high-resolution spectrum, it is crucial that the sample is free of any suspended particles. Filter the solution through a small cotton plug placed in a Pasteur pipette directly into a clean, dry NMR tube.[11][13]

-

Volume Adjustment: Adjust the final volume in the NMR tube to the appropriate height for the spectrometer being used (typically around 4-5 cm).[13]

Data Acquisition (¹H and ¹³C NMR):

-

Acquire a ¹H NMR spectrum to observe the proton signals. For deuterated riboflavin, the absence or reduction in the intensity of specific proton signals will confirm the sites of deuteration.

-

Acquire a ¹³C NMR spectrum. While deuteration does not directly remove carbon signals, it can cause slight shifts in the chemical shifts of adjacent carbons and can lead to splitting of the signal due to C-D coupling.

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals.[14]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of deuterated riboflavin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the quantitative analysis of riboflavin in biological matrices, often employing a deuterated internal standard.[9][15]

General LC-MS/MS Protocol:

-

Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation step is typically required. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[16]

-

Chromatographic Separation: The extracted sample is injected onto a suitable HPLC or UHPLC column (e.g., a C18 or HILIC column) to separate riboflavin from other components in the matrix.[9][16]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to riboflavin and its deuterated internal standard.[16]

Riboflavin Biosynthesis Pathway

Riboflavin is synthesized from guanosine triphosphate (GTP) and ribulose 5-phosphate through a series of enzymatic reactions. Understanding this pathway is crucial for metabolic studies and for the biotechnological production of riboflavin.[7][8][17]

Caption: The biosynthetic pathway of riboflavin, starting from GTP and Ribulose 5-Phosphate.

Conclusion

This technical guide has summarized the key physical characteristics of deuterated and non-deuterated riboflavin, providing a foundation for their use in research and development. While specific quantitative data for deuterated analogues remains sparse, the theoretical effects of deuterium substitution provide a useful framework for understanding their behavior. The detailed experimental protocols for solubility, NMR, and MS analysis offer practical guidance for the characterization of these compounds. The visualization of the riboflavin biosynthesis pathway further enriches the understanding of its metabolic context. This guide serves as a valuable resource for scientists and professionals working with riboflavin and its isotopically labeled forms, facilitating more informed experimental design and data interpretation.

References

- 1. Structural comparison of protiated, H/D-exchanged and deuterated human carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 13C-NMR study on the interaction of riboflavin with egg white riboflavin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of deuterium content on the structural, optical, and thermal properties of DKDP crystals: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound-Riboflavin (Vitamin B2)-Produced by the Yeast Hyphopichia wangnamkhiaoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iupac.org [publications.iupac.org]

- 6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 10. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds [ouci.dntb.gov.ua]

- 11. Sample Preparation [nmr.chem.ualberta.ca]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. rsc.org [rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Certificate of Analysis for Riboflavin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Riboflavin-d3. This document is essential for ensuring the quality, identity, and purity of this isotopically labeled compound for research and development purposes.

Understanding the Importance of this compound

This compound is a deuterated form of Riboflavin (Vitamin B2), a vital micronutrient. In scientific research, particularly in pharmacokinetic and metabolic studies, this compound serves as a stable isotope-labeled internal standard.[1] Its use in conjunction with techniques like mass spectrometry allows for precise quantification of its non-deuterated counterpart in complex biological matrices.

Core Components of a this compound Certificate of Analysis

A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic enrichment. The following sections detail the typical tests performed and the expected results.

Quantitative Data Summary

The quantitative data from a typical this compound Certificate of Analysis is summarized below. These values are representative and may vary slightly between different batches and suppliers.

| Parameter | Specification | Result | Method of Analysis |

| Chemical Purity | ≥98.0% | 99.40%[1] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥98 atom % D | >99 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Molecular Weight | 379.38 g/mol | Confirmed | Mass Spectrometry (MS) |

| Appearance | Yellow to orange crystalline powder | Conforms | Visual Inspection |

| Solubility | Soluble in DMSO | Conforms | Visual Inspection |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-labeled riboflavin and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: The chromatogram is monitored at the maximum absorbance wavelength of riboflavin, which is around 444 nm.

-

Quantification: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like riboflavin.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium incorporation.

-

Isotopic Enrichment Calculation: The relative intensities of the mass peaks for this compound and any remaining non-deuterated Riboflavin are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6).

-

Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of a non-deuterated riboflavin standard. The absence of signals at the positions where deuterium has been incorporated confirms the successful labeling. The remaining signals in the spectrum confirm the integrity of the rest of the molecule.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

Caption: Workflow for generating a this compound Certificate of Analysis.

Caption: Key structural information for this compound.

References

The Metabolic Journey of Riboflavin-d3: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo metabolic fate of riboflavin, with a special focus on the utility of isotopically labeled forms such as Riboflavin-d3 for tracer studies in drug development and metabolic research. While specific in vivo quantitative data for this compound is not extensively available in publicly accessible literature, this document extrapolates from the well-established metabolic pathways of unlabeled and other isotopically labeled riboflavin to delineate its expected absorption, distribution, metabolism, and excretion (ADME) profile. Deuterium-labeled compounds like this compound are invaluable tools for tracing metabolic pathways and quantifying metabolite turnover due to the stability of the deuterium label and the kinetic isotope effect, which can subtly influence metabolic rates.[1][2][3] This guide summarizes key quantitative data from studies on riboflavin, presents detailed experimental protocols for in vivo analysis, and provides visualizations of the core metabolic pathways.

Introduction to Riboflavin and Deuterium Labeling

Riboflavin, or Vitamin B2, is a water-soluble vitamin essential for a wide array of metabolic processes. It is the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins.[4][5] In the context of pharmaceutical research, understanding the metabolic fate of compounds is paramount. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, serve as powerful tools for these investigations.[] The use of this compound as a tracer allows for the precise tracking of its journey through a biological system, offering insights into its absorption, tissue distribution, conversion to active coenzymes, and subsequent catabolism and excretion.[2][7]

Absorption

Riboflavin is primarily absorbed in the small intestine through a saturable, active transport mechanism.[4] Dietary forms of riboflavin, often FMN and FAD, are hydrolyzed to free riboflavin by intestinal phosphatases prior to absorption.[4] The maximal amount of riboflavin that can be absorbed from a single oral dose in healthy humans is approximately 27 mg.[][8]

Distribution

Following absorption, riboflavin is transported in the plasma, bound to proteins such as albumin and immunoglobulins. It is distributed to various tissues, with the highest concentrations found in the liver, kidneys, and heart.[9] Within the cells, riboflavin is converted to its coenzyme forms, FMN and FAD, by flavokinase and FAD synthetase, respectively.[9]

Metabolism

The primary metabolic fate of riboflavin is its conversion to the bioactive coenzymes FMN and FAD. These coenzymes are integral to a multitude of enzymatic reactions. The catabolism of riboflavin involves several pathways, including the hydroxylation of the methyl group at position 7 to form 7-alpha-hydroxyriboflavin.[][8] Other metabolites are also formed, and excess riboflavin is excreted largely unchanged.

Below is a diagram illustrating the core metabolic pathway of riboflavin.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 9. Riboflavin phosphate sodium | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

An In-depth Technical Guide to Riboflavin-d3 versus Non-labeled Riboflavin for Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a water-soluble vitamin essential for a myriad of metabolic processes in all eukaryotes and most prokaryotes. It serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for cellular respiration, fatty acid oxidation, and the metabolism of other key vitamins. In the realm of biomedical research and drug development, the use of isotopically labeled compounds has become indispensable for achieving the highest levels of accuracy and precision in quantitative bioanalysis. This guide provides a comprehensive technical overview of deuterated riboflavin (riboflavin-d3) in comparison to its non-labeled counterpart, with a focus on its application as an internal standard in mass spectrometry-based assays, its role in metabolic studies, and detailed experimental protocols.

Core Differences and Physicochemical Properties

The fundamental difference between this compound and non-labeled riboflavin lies in the substitution of three hydrogen atoms with deuterium atoms. This isotopic substitution results in a nominal mass increase of 3 Daltons. While this mass difference is the key to its utility in mass spectrometry, the overall physicochemical properties of this compound are nearly identical to those of non-labeled riboflavin. This similarity in chemical behavior is crucial for its role as an ideal internal standard, as it ensures that the labeled and unlabeled compounds co-elute chromatographically and exhibit similar ionization efficiencies and extraction recoveries.

Any minor differences in properties are attributed to the kinetic isotope effect, where the heavier deuterium atom can lead to slightly slower reaction rates. However, for the purposes of its use as an internal standard in bioanalysis, these effects are generally negligible and do not impact the accuracy of quantification.

Table 1: Comparison of Physicochemical Properties of Riboflavin and this compound

| Property | Non-labeled Riboflavin | This compound |

| Molecular Formula | C₁₇H₂₀N₄O₆ | C₁₇H₁₇D₃N₄O₆ |

| Molar Mass | 376.36 g/mol [1] | ~379.38 g/mol |

| Appearance | Yellow to orange-yellow crystalline powder[1] | Yellow to orange-yellow crystalline powder |

| Melting Point | ~290 °C (decomposes)[2] | ~290 °C (decomposes) |

| Solubility in Water | Slightly soluble (0.07 g/L at 20 °C)[2] | Slightly soluble |

| logP | -2.009 (estimated)[2] | Expected to be very similar to non-labeled riboflavin |

| Stability | Stable, but light-sensitive.[2] | Stable, but light-sensitive |

Applications of this compound in Research

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its near-identical chemical and physical properties to endogenous riboflavin allow it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring highly accurate and precise measurements.

Beyond its role as an internal standard, this compound can also be utilized as a tracer in metabolic studies.[3] By introducing a known amount of this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). This is particularly valuable in pharmacokinetic studies to determine the bioavailability and turnover rates of riboflavin from different sources or formulations.

Experimental Protocols

Protocol 1: Quantification of Riboflavin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for the extraction and quantification of riboflavin from human plasma.

1. Materials and Reagents:

-

Human plasma (K2-EDTA)

-

Riboflavin and this compound reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Zinc Sulfate solution (0.1 M)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of riboflavin and this compound in methanol.

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of riboflavin.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

Prepare a working solution of the internal standard (this compound) in methanol.

3. Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample, standard, or QC, add 75 µL of the this compound internal standard working solution.[4]

-

Vortex briefly to mix.

-

Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[4]

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture.

-

Elute the riboflavin and this compound with an appropriate solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate riboflavin from other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Riboflavin: Monitor the transition from the precursor ion (m/z 377.1) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 380.1) to a specific product ion.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of riboflavin to this compound against the concentration of the calibration standards.

-

Determine the concentration of riboflavin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Pharmacokinetic Study of Riboflavin Bioavailability using this compound

This protocol provides a framework for a clinical study to assess the bioavailability of a new riboflavin formulation.

1. Study Design:

-

A randomized, crossover study design is recommended.

-

Recruit a cohort of healthy volunteers.

-

After an overnight fast, administer a single oral dose of the riboflavin formulation containing a known amount of this compound.

-

Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

-

Collect urine samples over the 24-hour period.

2. Sample Analysis:

-

Process and analyze the plasma and urine samples for concentrations of both non-labeled riboflavin and this compound using the validated LC-MS/MS method described in Protocol 1.

3. Pharmacokinetic Analysis:

-

Calculate the following pharmacokinetic parameters for this compound from the plasma concentration-time data:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

-

The AUC of this compound will provide a measure of the total amount of the administered dose that reached the systemic circulation, thus indicating the bioavailability of the formulation.

Visualizations

Signaling Pathways and Experimental Workflows

References

The Deuterium Switch: A Technical Guide to the Applications of Deuterium-Labeled Vitamins in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled vitamins are vitamin molecules in which one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive heavy isotope, deuterium (²H or D). This seemingly minor structural modification introduces a significant change in the physical properties of the molecule, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break.[1][2] This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent reaction with a C-H bond, especially if this bond-breaking step is the rate-limiting step of the reaction.[3][][5][6]

Medicinal chemists and researchers leverage the KIE to modulate the metabolic fate of molecules. By strategically placing deuterium at sites prone to enzymatic oxidation, the metabolic breakdown of the vitamin can be slowed. This "precision deuteration" offers a powerful toolkit with three primary applications explored in this guide: their use as highly accurate internal standards for bioanalysis, their role as tracers in metabolic and pharmacokinetic studies, and their development as next-generation therapeutic agents with improved pharmacological profiles.[7][][9]

Core Applications of Deuterium-Labeled Vitamins

High-Precision Bioanalysis: Internal Standards for Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), deuterium-labeled compounds are the gold standard for internal standards.[10][11] The isotope dilution mass spectrometry (IDMS) technique involves adding a known quantity of a deuterium-labeled analyte to a sample at the very beginning of the analytical workflow.[12] Because the labeled standard is chemically almost identical to the endogenous (unlabeled) vitamin, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during analysis.[][12] However, due to its higher mass, it is easily distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for experimental variability.[12]

Example: Vitamin D Metabolite Analysis The quantification of Vitamin D metabolites like 25-hydroxyvitamin D₃ (25(OH)D₃) and 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) in human serum is crucial for diagnosing various bone-related diseases.[10][11] Deuterium-labeled versions of these metabolites are synthesized and used as internal standards for their measurement by LC-MS/MS, which is considered the reference method for accuracy.[10][13]

| Labeled Compound | Application | Analytical Method | Reference |

| Deuterium-labeled 25(OH)D₃ | Internal Standard for quantification in human serum | LC-MS/MS | [10][13] |

| Deuterium-labeled 25(OH)D₃-23,26-lactone | Internal Standard for quantification in human serum | LC-MS/MS | [10][13] |

| Deuterium-labeled 1,25(OH)₂D₃-23,26-lactone | Internal Standard for first-time quantification in human serum | LC-MS/MS | [10][13] |

| Table 1: Examples of Deuterium-Labeled Vitamin D Metabolites as Internal Standards. |

Experimental Protocol: Quantification of Vitamin D Metabolites using d₃-Labeled Standards and LC-MS/MS

This protocol provides a generalized methodology based on published procedures for analyzing Vitamin D metabolites.[10][13]

-

Sample Preparation:

-

To 100 µL of human serum, add a known concentration (e.g., 10 ng/mL) of the deuterium-labeled internal standard solution (e.g., d₃-25(OH)D₃ in methanol).

-

Vortex the mixture to ensure homogeneity and allow it to equilibrate for 15 minutes.

-

-

Protein Precipitation & Extraction:

-

Add 300 µL of ice-cold acetonitrile to the serum to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing, and centrifuging. Collect the upper organic layer. Repeat the extraction.

-

-

Derivatization (if necessary):

-

Dry the pooled organic extracts under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) to improve ionization efficiency and chromatographic behavior. Incubate as required by the specific agent.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid) to separate the metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[14]

-

Monitor for specific precursor-to-product ion transitions for both the unlabeled (native) analyte and the deuterium-labeled internal standard using Selected Reaction Monitoring (SRM).

-

-

Quantification:

-

Calculate the peak area ratio of the native analyte to the internal standard.

-

Determine the concentration of the native analyte in the original sample by comparing this ratio to a calibration curve generated with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

-

Elucidating Biological Pathways: Metabolic Tracers and Pharmacokinetic Studies

Deuterium-labeled vitamins serve as ideal tracers to study their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[] By administering a deuterated vitamin, researchers can differentiate it from the pre-existing, unlabeled pool of the vitamin in the body. This allows for precise tracking of its metabolic fate, calculation of bioavailability, and estimation of total body stores without the need for radioactive isotopes.[14][15]

Key Applications:

-

Bioavailability Studies: The bioavailability of Vitamin K₁ (phylloquinone) from foods has been assessed by feeding subjects deuterium-labeled collard greens and subsequently measuring the concentration of labeled phylloquinone in plasma via LC-MS.[14]

-

Estimation of Body Stores: The "deuterium dilution" method is used to estimate the total body stores of Vitamin A. A dose of deuterated Vitamin A is administered, and after an equilibration period, the ratio of deuterated to undeuterated retinol in the blood is measured by Gas Chromatography-Mass Spectrometry (GC-MS). This ratio is then used in mathematical models to calculate the total body pool.[15]

-

Deuterium Metabolic Imaging (DMI): While often used with substrates like glucose, DMI is an emerging MRI-based technique that can map the metabolism of deuterated compounds in vivo.[16][17] This provides spatial and temporal information on metabolic fluxes and could be adapted for vitamin research.

| Parameter | Description | Method | Vitamin Example |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Measurement of labeled vitamin in plasma over time after oral administration. | Vitamin K₁ |

| Total Body Stores | The total amount of a vitamin stored in the body's tissues. | Deuterium dilution method measuring the labeled/unlabeled ratio in plasma. | Vitamin A |

| Metabolic Rate | The rate at which the vitamin is converted into its various metabolites. | Tracking the appearance of labeled metabolites and disappearance of the parent compound. | General |

| Half-life (t½) | The time required for the concentration of the vitamin in the body to be reduced by one-half. | Serial plasma sampling after administration of a labeled dose. | General |

| Table 2: Pharmacokinetic Parameters Determined Using Deuterium-Labeled Vitamins. |

Experimental Protocol: Vitamin A Total Body Store Estimation via Deuterium Dilution

This protocol is a summary of the methodology used for estimating Vitamin A stores.[15]

-

Baseline Sample: Collect a fasting blood sample from the subject to determine the natural abundance of isotopes in plasma retinol.

-

Administration: Administer a precise oral dose of deuterium-labeled Vitamin A (e.g., retinyl acetate-d₈).

-

Equilibration Period: Allow for a period of 14-21 days for the labeled Vitamin A to distribute and equilibrate with the body's total Vitamin A stores.

-

Post-Dose Sample: Collect a second fasting blood sample.

-

Sample Processing:

-

Extract retinol from the serum (0.4 mL) using a chloroform-methanol solvent system.

-

Isolate the retinol fraction from other constituents using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Collect the retinol fraction and dry it under nitrogen.

-

-

Derivatization & Analysis:

-

Derivatize the retinol extract with a silylating agent (e.g., BSTFA) to improve its volatility for gas chromatography.

-

Quantify the labeled and unlabeled retinol isotopes using a GC-MS system.

-

-

Calculation:

-

Determine the ratio of labeled to unlabeled retinol in the post-dose sample.

-

Use this ratio in established equations (e.g., the Olson or Green equations) to estimate the total body Vitamin A stores.[15]

-

References

- 1. neulandlabs.com [neulandlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Deuterium Enrichment of Vitamin A at the C20 Position Slows the Formation of Detrimental Vitamin A Dimers in Wild-type Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Deuterium-Labeled Phylloquinone in Plasma by High-Performance Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Riboflavin-d3 for Researchers and Drug Development Professionals

Introduction

Riboflavin-d3 (Vitamin B2-d3) is a deuterated form of Riboflavin, an essential water-soluble vitamin that plays a crucial role in a variety of metabolic pathways. As a stable isotope-labeled internal standard, this compound is an invaluable tool for researchers, scientists, and drug development professionals. Its primary application lies in quantitative analyses by mass spectrometry, where it allows for precise and accurate measurement of riboflavin levels in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its suppliers, technical specifications, and detailed experimental protocols for its use.

This compound: Supplier and Availability

This compound is available from specialized chemical suppliers catering to the research and development community. One prominent supplier is MedChemExpress. It is important for researchers to source this compound from reputable suppliers who provide comprehensive analytical documentation to ensure the quality and isotopic purity of the material.

Quantitative Data

The following tables summarize the key technical data for this compound.

Table 1: Supplier Information

| Supplier | Product Name | Catalog Number | Purity | Availability |

| MedChemExpress | This compound | HY-B0456S1 | >98% | In Stock |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₇D₃N₄O₆ |

| Molecular Weight | 379.38 g/mol |

| CAS Number | 1189987-95-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for the short term and -80°C for the long term. |

Metabolic Pathway of Riboflavin

Riboflavin is the precursor to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are essential for a multitude of redox reactions in cellular metabolism. The pathway begins with the dietary intake of riboflavin, which is then absorbed in the small intestine. Inside the cell, riboflavin is phosphorylated by riboflavin kinase to form FMN. FMN can then be further adenylated by FAD synthetase to produce FAD. These coenzymes are vital for the function of numerous flavoproteins involved in the electron transport chain, fatty acid oxidation, and the metabolism of other B vitamins.[1]

Experimental Protocols

Protocol for the Quantitative Analysis of Riboflavin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of riboflavin in human plasma by isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

1. Materials and Reagents

-

This compound (Internal Standard)

-

Riboflavin (for calibration curve)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Zinc Sulfate solution (0.1 M)

-

Human plasma (blank)

2. Preparation of Standard and Internal Standard Solutions

-

Riboflavin Stock Solution (1 mg/mL): Accurately weigh and dissolve riboflavin in a suitable solvent (e.g., DMSO, then dilute with methanol/water).

-

Working Standard Solutions: Serially dilute the stock solution with methanol/water to prepare a series of calibration standards.

-

This compound Internal Standard (IS) Working Solution: Prepare a solution of this compound in methanol/water at a fixed concentration.

3. Sample Preparation

-

To 100 µL of plasma sample (or calibration standard or quality control sample), add 75 µL of the this compound internal standard working solution.

-

Vortex the mixture for 10 seconds.

-

Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate riboflavin from other plasma components.

-

Flow Rate: A typical flow rate for the column used.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

Riboflavin: Monitor the appropriate precursor to product ion transition.

-

This compound: Monitor the appropriate precursor to product ion transition (shifted by +3 m/z).

-

5. Data Analysis

-

Integrate the peak areas for both riboflavin and this compound.

-

Calculate the ratio of the peak area of riboflavin to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the riboflavin standards.

-

Determine the concentration of riboflavin in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of riboflavin in a biological matrix using this compound as an internal standard.

Conclusion

This compound is a critical tool for researchers and professionals in drug development, enabling highly accurate and precise quantification of riboflavin in biological systems. Its use as an internal standard in LC-MS/MS methods corrects for variability in sample preparation and instrument response, leading to reliable and reproducible data. The detailed protocol and workflows provided in this guide offer a solid foundation for the implementation of this compound in a laboratory setting, facilitating a deeper understanding of riboflavin's role in health and disease.

References

An In-Depth Technical Guide to Riboflavin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and analytical applications of Riboflavin-d3. It is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Safety and Handling

This compound, a deuterated form of Vitamin B2, shares similar safety and handling characteristics with its non-labeled counterpart. As a stable, non-radioactive isotope, it does not pose any radiological hazard. The following data is compiled from various Safety Data Sheets (SDS) for Riboflavin and its deuterated analogs.

Physical and Chemical Properties

The physical and chemical properties of this compound are comparable to that of Riboflavin. The primary difference is the increased molecular weight due to the presence of three deuterium atoms.

| Property | Value |

| Molecular Formula | C₁₇H₁₇D₃N₄O₆ |

| Molecular Weight | 379.38 g/mol |

| Appearance | White to yellow solid |

| Melting Point | Approximately 280-290°C (decomposes) |

| Solubility | Soluble in DMSO. Sparingly soluble in water and alcohol; insoluble in ether and chloroform. |

| Storage | Store at -20°C in a sealed container, protected from moisture and light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Hazard Identification and First Aid

This compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed.

| Hazard | Precaution / First Aid Measure |

| Eye Contact | May cause mild irritation. Wear safety glasses. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[1][2] |

| Skin Contact | May cause mild irritation. Wear protective gloves and clothing. In case of contact, wash off immediately with plenty of water.[1][2] |

| Inhalation | May cause respiratory tract irritation. Avoid inhaling dust. If inhaled, move to fresh air. |

| Ingestion | May be harmful if swallowed in large amounts. Do NOT induce vomiting. Get medical attention if symptoms occur.[2] |

Stability and Reactivity

| Condition to Avoid | Incompatible Materials |

| Exposure to light, excess heat, and dust formation.[1] | Strong oxidizing agents, bases, and reducing agents.[1] |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of Riboflavin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated nature ensures that it co-elutes with the analyte of interest (Riboflavin) but is distinguishable by its higher mass, allowing for accurate quantification.

Quantification of Riboflavin in Human Plasma by LC-MS/MS

This protocol is a representative example of how this compound is used as an internal standard.

2.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 75 µL of a working solution of this compound (as the internal standard).

-

Add 125 µL of 0.1 M zinc sulfate to precipitate the plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

2.1.2. Liquid Chromatography

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample supernatant.

2.1.3. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Riboflavin: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion. The exact m/z values will be slightly higher than those of unlabeled Riboflavin due to the deuterium atoms.

-

-

Quantification: The concentration of Riboflavin in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Riboflavin.

Biological Role and Metabolic Pathway

Riboflavin itself is a crucial vitamin that, once ingested, is converted into its biologically active forms: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of redox reactions central to metabolism.

Riboflavin Metabolism and Function

The following diagram illustrates the conversion of Riboflavin to FMN and FAD, and their subsequent role as electron carriers in the mitochondrial electron transport chain, which is fundamental for cellular energy production.

Caption: Metabolic pathway of Riboflavin to FMN and FAD and their roles in the electron transport chain.

Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantification of Riboflavin in a biological sample using this compound as an internal standard.

Caption: Workflow for quantifying Riboflavin using this compound as an internal standard.

References

Methodological & Application

Application Note & Protocol: High-Throughput Analysis of Riboflavin in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method with Riboflavin-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), both vital for cellular metabolism and energy production.[1] Accurate quantification of riboflavin in biological samples is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[2][3][4]

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of riboflavin in plasma, utilizing a stable isotope-labeled internal standard (SIL-IS), Riboflavin-d3. The use of a SIL-IS is critical as it mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects, extraction variability, and instrument fluctuations, thereby ensuring the highest degree of accuracy and precision.[2][5][6][7] The protocol provided herein outlines a straightforward protein precipitation procedure followed by a rapid UPLC-MS/MS analysis, suitable for high-throughput laboratory settings.

Principle of Stable Isotope Dilution Analysis

The core of this method lies in the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (this compound) is spiked into the unknown sample. The SIL-IS is chemically identical to the analyte (Riboflavin) but has a different mass due to the incorporation of deuterium atoms. During LC-MS/MS analysis, the analyte and the internal standard co-elute but are distinguished by their mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately calculated, as any sample loss or matrix-induced signal suppression/enhancement will affect both compounds equally.

Caption: Principle of Stable Isotope Dilution for LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Standards: Riboflavin and this compound (analytical grade)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Additives: Formic acid (FA), Ammonium formate (LC-MS grade)

-

Biological Matrix: Human plasma (K2-EDTA)

-

Reagents for Protein Precipitation: Trichloroacetic acid (TCA) or Zinc Sulfate

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Riboflavin and this compound in a minimal amount of Dimethyl Sulfoxide (DMSO) due to riboflavin's limited solubility in common MS-compatible solvents.

-

Dilute with 50:50 (v/v) Methanol/Water to the final volume in a class A volumetric flask. Store at -20°C.

-

-

Intermediate and Working Standard (WS) Solutions:

-

Prepare a series of intermediate stock solutions by serially diluting the primary stock with 50:50 (v/v) Methanol/Water.

-

From these, prepare the calibration curve working standards and quality control (QC) samples by spiking into the appropriate biological matrix.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) Methanol/Water to achieve the final desired concentration.

-

Sample Preparation: Protein Precipitation

This protocol is designed for a 50 µL plasma sample volume.

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 150 µL of cold (4°C) 10% (w/v) Trichloroacetic acid in acetonitrile as the precipitating agent.[8]

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Incubate the samples on ice for 10 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

Caption: Sample Preparation Workflow.

LC-MS/MS Method Parameters

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[8][9] |

| Column Temperature | 35 °C |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6460, Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Capillary Voltage | 4000 V |